molecular formula C9H6N2O2 B048706 1-(4-Pyridyl)-1H-pyrrole-2,5-dione CAS No. 7300-95-0

1-(4-Pyridyl)-1H-pyrrole-2,5-dione

Cat. No.: B048706
CAS No.: 7300-95-0
M. Wt: 174.16 g/mol
InChI Key: BTSOSPLPKKKCCJ-UHFFFAOYSA-N
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Description

1-(4-Pyridyl)-1H-pyrrole-2,5-dione is a high-value chemical building block featuring a maleimide group and a pyridyl substituent, making it an exceptional heterobifunctional scaffold for advanced research applications. Its primary utility lies in bioconjugation chemistry and materials science, where it serves as a pivotal linker for constructing complex molecular architectures. The maleimide moiety readily undergoes Michael addition with thiol groups (-SH) found in cysteine residues of proteins and peptides, enabling stable thioether bond formation for the site-specific labeling of biomolecules. Concurrently, the 4-pyridyl group acts as a potent ligand for coordinating metal ions or facilitates further synthetic elaboration via nucleophilic substitution or metal-catalyzed cross-coupling reactions. This unique duality allows researchers to develop novel antibody-drug conjugates (ADCs), functionalize surfaces for biosensor development, create sophisticated polymer networks, and synthesize metal-organic frameworks (MOFs) with tailored properties. As a versatile and critical reagent, it empowers innovation in chemical biology, pharmaceutical development, and advanced material design, providing a reliable pathway to novel functionalized compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-4-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSOSPLPKKKCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Context in Advanced Chemical Research

Systematic Nomenclature and Chemical Abstract Service (CAS) Identifiers

The systematic name for this compound, following IUPAC (International Union of Pure and Applied Chemistry) guidelines, is 1-(4-Pyridyl)-1H-pyrrole-2,5-dione . ontosight.ai This name precisely describes the molecular architecture, indicating a pyrrole-2,5-dione ring system where the nitrogen atom at position 1 is substituted with a pyridyl group at the 4-position.

In addition to its systematic name, the compound is uniquely identified by its CAS Registry Number, which is 7300-95-0 . ontosight.ai This identifier is universally recognized in chemical databases and literature, ensuring unambiguous reference to this specific chemical entity.

Identifier TypeIdentifierSource
Systematic Name (IUPAC)This compound ontosight.ai
CAS Registry Number7300-95-0 ontosight.ai

Synonymous Designations in Chemical Literature

In scientific literature, this compound is frequently referred to by several synonymous designations. The most common of these is N-(4-Pyridyl)maleimide . ontosight.aichemicalbook.com This synonym is widely used due to its conciseness and clear indication of the core maleimide (B117702) structure. Other variations found in chemical databases include 1-pyridin-4-ylpyrrole-2,5-dione. ontosight.ai

SynonymSource
N-(4-Pyridyl)maleimide ontosight.aichemicalbook.com
1-pyridin-4-ylpyrrole-2,5-dione ontosight.ai

Classification within Organic and Heterocyclic Chemistry

From a classification standpoint, this compound belongs to the broad class of organic compounds and, more specifically, to the family of heterocyclic compounds. mdpi.com Its structure contains two distinct heterocyclic rings: a pyrrole-2,5-dione ring and a pyridine (B92270) ring. ontosight.ai

The compound is fundamentally a maleimide derivative. ontosight.aiactascientific.com Maleimides are a class of organic compounds characterized by the -C(O)N(R)C(O)- functional group, where the nitrogen is part of a five-membered ring. actascientific.com This maleimide core is a privileged scaffold in various areas of chemistry due to its reactivity. The double bond within the maleimide ring is highly susceptible to Michael addition reactions, particularly with thiols, making maleimide derivatives exceptionally useful reagents in bioconjugation for labeling proteins and other biomolecules. chemrxiv.orgontosight.ai They are also employed as dienophiles in Diels-Alder reactions and find applications in polymer chemistry and materials science. actascientific.comresearchgate.net

The systematic name, this compound, highlights the core scaffold as a pyrrole-2,5-dione. mdpi.com This is the IUPAC-preferred name for the maleimide ring system. The "1H" indicates that the nitrogen atom is at position 1 of the pyrrole (B145914) ring. The defining feature of this particular compound is the N-substitution, where the hydrogen atom on the nitrogen of the maleimide is replaced by a 4-pyridyl group. ontosight.ai This substitution significantly influences the electronic properties and reactivity of the maleimide ring. The pyridyl group, being an electron-deficient aromatic system, can modulate the reactivity of the maleimide moiety in nucleophilic addition reactions. The synthesis of such N-substituted pyrrole-2,5-diones is often achieved through the condensation of maleic anhydride (B1165640) with the corresponding amine, in this case, 4-aminopyridine (B3432731), followed by dehydration. actascientific.comcibtech.org

Advanced Synthetic Methodologies for 1 4 Pyridyl 1h Pyrrole 2,5 Dione and Analogues

Strategies for Pyrrole-2,5-dione Core Construction

The formation of the central pyrrole-2,5-dione (maleimide) ring is the foundational step in synthesizing the target compound and its derivatives. cibtech.org This is typically achieved through a two-step process involving condensation and subsequent cyclization.

Condensation Reactions with Maleic Anhydride (B1165640) and Primary Amines

The most common and direct method for initiating the synthesis of N-substituted maleimides is the condensation reaction between maleic anhydride and a primary amine. researchgate.net This reaction forms an intermediate N-substituted maleamic acid.

The process involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring. For the synthesis of 1-(4-pyridyl)-1H-pyrrole-2,5-dione, the primary amine used is 4-aminopyridine (B3432731). The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or 1,4-dioxane, at room temperature or with gentle heating to ensure complete reaction. nih.gov This step yields the corresponding maleamic acid, in this case, (2Z)-4-oxo-4-((pyridin-4-yl)amino)but-2-enoic acid. Research has shown this method to be effective for a variety of substituted anilines and aliphatic amines. ucl.ac.betandfonline.com For instance, the reaction of N¹-phenylbenzene-1,4-diamine with maleic anhydride successfully produces the corresponding maleic acid monoamide. researchgate.net Similarly, reacting 2-hydrazinyl-2-oxo-N-phenylacetamide with maleic anhydride is another variation of this condensation approach. cibtech.org

Table 1: Examples of Maleamic Acid Synthesis

Amine ReactantAnhydrideSolventConditionsProductReference
Substituted AnilineMaleic AnhydrideNot specifiedNot specifiedN-phenylmaleamic acid derivative tandfonline.com
N¹-phenylbenzene-1,4-diamineMaleic AnhydrideNot specifiedNot specified(2Z)-4-(4-Anilinoanilino)-4-oxobut-2-enoic acid researchgate.net
3-(dimethylamino)-1-propylamine (DMAPA)Maleic AnhydrideChloroformRoom temp, then 60°C3-(N,N-dimethylamino)propyl maleamic acid nih.gov

Intramolecular Cyclization and Ring-Closure Techniques

The second step in forming the pyrrole-2,5-dione core is the intramolecular cyclization of the maleamic acid intermediate via dehydration. This ring-closure reaction forms the stable five-membered imide ring.

Several methods are employed to facilitate this dehydration. A common laboratory technique involves heating the maleamic acid in the presence of acetic anhydride and a catalyst like anhydrous sodium acetate (B1210297). tandfonline.com For example, N-(4-chloro)maleanilic acid is cyclized to N-(4-chlorophenyl)maleimide by heating it with acetic anhydride and sodium acetate at 60–70°C for 60 minutes. tandfonline.com

Another effective method utilizes a dehydrating agent and acid catalyst. For instance, maleamic acids derived from N¹-arylbenzene-1,4-diamines undergo intramolecular cyclization when heated in a mixture of dimethylformamide (DMF) and toluene (B28343) with p-toluenesulfonic acid as a catalyst, while the water formed during the reaction is removed azeotropically. researchgate.net Refluxing the intermediate in glacial acetic acid is also a documented method for achieving cyclization. cibtech.org

Microwave-Assisted Synthetic Routes

To enhance reaction efficiency, microwave-assisted synthesis has emerged as a powerful tool. youtube.com This technique often leads to significantly reduced reaction times, increased yields, and is considered a more environmentally friendly approach. youtube.comeurekaselect.com

The application of microwave irradiation has been particularly successful in the cyclization step of maleimide (B117702) synthesis. In the synthesis of N-(4-chlorophenyl)maleimide, using microwave heating at 90°C reduced the reaction time from 60 minutes under conventional heating to just 30 seconds. tandfonline.com This represents a 99% reduction in time with a slight increase in yield from 70% to 73%. tandfonline.com Microwave irradiation is also used for synthesizing various heterocyclic compounds, including pyridinones and imidazo[1,2-a]pyrimidin-5(8H)-ones, highlighting its broad applicability in accelerating chemical reactions. nih.govnih.gov

Table 2: Comparison of Thermal vs. Microwave-Assisted Cyclization

ReactantMethodTemperatureTimeYieldReference
N-(4-chloro)maleanilic acidThermal Heating60-70°C60 min70% tandfonline.com
N-(4-chloro)maleanilic acidMicrowave Heating90°C30 s73% tandfonline.com

Functionalization and Derivatization

Once the pyrrole-2,5-dione core is established, further functionalization allows for the creation of a diverse range of analogues with varied properties.

Introduction of Pyridyl Moieties via Amine Acylation

The synthesis of the target compound, this compound, is achieved by applying the general condensation and cyclization strategy using 4-aminopyridine as the primary amine. The process begins with the acylation of 4-aminopyridine with maleic anhydride. This reaction forms the N-(pyridin-4-yl)maleamic acid intermediate. Subsequent dehydration, either through thermal methods with acetic anhydride or via microwave-assisted routes, yields the final product, this compound. This method directly attaches the pyridyl group to the nitrogen atom of the pyrrole-2,5-dione ring.

Synthesis of N-Substituted Maleimide Analogues

The synthetic methodologies described are versatile and can be applied to a wide array of primary amines to generate a library of N-substituted maleimide analogues. ucl.ac.beacs.org By varying the amine reactant, maleimides with different aryl, alkyl, and heterocyclic substituents can be synthesized.

Research has demonstrated the synthesis of various N-arylmaleimides, including those with halogen substitutions on the phenyl ring, such as N-(3-iodophenyl)maleimide. ucl.ac.be Other complex analogues, like 1-[4-anilino- and 4-(4-methoxyanilino)phenyl]-1H-pyrrole-2,5-diones, have been synthesized from the corresponding diamines. researchgate.net Furthermore, the core pyrrole-2,5-dione ring itself can be substituted, as seen in the synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives from 2,3-dimethylmaleic anhydride. mdpi.com This flexibility allows for the fine-tuning of the chemical and physical properties of the resulting maleimide derivatives for various applications. nih.gov

Table 3: Examples of N-Substituted Maleimide Analogues

Compound NamePrecursorsSynthetic MethodReference
1-(Biphenyl-4-ylmethyl)maleimideBiphenyl-4-ylmethanamine, Maleic AnhydrideCondensation and Cyclization ucl.ac.be
N-(3-Iodophenyl)maleimide3-Iodoaniline, Maleic AnhydrideCondensation and Cyclization ucl.ac.be
N-(4-Chlorophenyl)maleimide4-Chloroaniline, Maleic AnhydrideTwo-step synthesis (condensation, then microwave-assisted cyclization) tandfonline.com
1-[4-(4-Methoxyanilino)phenyl]-1H-pyrrole-2,5-dioneN¹-(4-Methoxyphenyl)benzene-1,4-diamine, Maleic AnhydrideCondensation, then cyclization with p-toluenesulfonic acid researchgate.net
3,4-dimethyl-1-(1-(pyridin-2-yl)ethylideneamino)-1H-pyrrole-2,5-dioneN³-substituted amidrazones, 2,3-Dimethylmaleic anhydrideCondensation/Cyclization mdpi.com

Advanced Spectroscopic and Structural Elucidation of 1 4 Pyridyl 1h Pyrrole 2,5 Dione and Analogues

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides critical insights into the functional groups and bond vibrations within a molecule.

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in 1-(4-Pyridyl)-1H-pyrrole-2,5-dione. The spectrum is a composite of the vibrations from the maleimide (B117702) ring and the 4-substituted pyridyl moiety. The key absorptions are found in the carbonyl and aromatic stretching regions.

The maleimide group is characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. In N-substituted maleimides, the asymmetric stretch typically appears at a higher wavenumber (around 1770-1790 cm⁻¹) while the symmetric stretch is found at a lower wavenumber (around 1700-1720 cm⁻¹). The C-N-C stretching of the imide group is also observable, often near 1150 cm⁻¹. youtube.com The carbon-carbon double bond (C=C) within the five-membered ring usually presents a weaker absorption band around 1580-1640 cm⁻¹.

The pyridyl group introduces several characteristic vibrations. These include C=C and C=N ring stretching vibrations, which typically appear in the 1600-1400 cm⁻¹ region, often overlapping with the maleimide C=C stretch. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations for the 1,4-disubstituted (para) pyridine (B92270) ring provide strong absorptions in the 850-800 cm⁻¹ region, which are highly diagnostic of the substitution pattern.

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Pyridyl Ring & Maleimide Ring
~1780 C=O Asymmetric Stretch Imide
~1710 C=O Symmetric Stretch Imide
~1590 C=N and C=C Stretch Pyridyl Ring
~1150 C-N-C Stretch Imide

Note: The values in this table are predicted based on characteristic frequencies for N-substituted maleimides and 4-substituted pyridines.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the C=C bond of the maleimide ring, which is often weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum around 1600 cm⁻¹. The symmetric C=O stretching vibration of the imide group is also Raman active.

A key feature expected in the Raman spectrum is the pyridine ring "breathing" mode, a symmetric vibration that is typically strong and found around 1000 cm⁻¹. The parent compound, maleimide, shows characteristic Raman shifts that form a basis for analyzing its derivatives. nih.gov The introduction of the pyridyl substituent would add complexity and new bands corresponding to the aromatic system's vibrations.

Table 2: Predicted Key Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Pyridyl & Maleimide Rings
~1710 C=O Symmetric Stretch Imide
~1600 C=C Stretch Maleimide Ring

Note: The values in this table are predicted based on the known spectrum of maleimide nih.gov and general frequencies for pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is arguably the most definitive method for structural elucidation in organic chemistry, providing detailed information about the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to be simple and highly symmetric. The two protons on the maleimide double bond are chemically and magnetically equivalent, and should therefore appear as a sharp singlet. Due to the electron-withdrawing nature of the adjacent carbonyl groups, this signal is predicted to be in the downfield region, likely around 7.0 ppm.

The 4-substituted pyridine ring gives rise to a classic AA'BB' system. The two protons ortho to the ring nitrogen (H-2' and H-6') are equivalent, as are the two protons meta to the nitrogen (H-3' and H-5'). This results in two signals, each integrating to two protons. The ortho protons are expected to be the most deshielded due to the electronegativity of the nitrogen and will appear as a doublet or multiplet furthest downfield, typically above 8.5 ppm. The meta protons will appear as a corresponding doublet or multiplet at a slightly higher field, likely around 7.5 ppm.

The ¹³C NMR spectrum will reflect the five distinct carbon environments in the molecule. The two carbonyl carbons (C=O) of the maleimide ring will be the most downfield signals, expected around 170 ppm. The two equivalent olefinic carbons (=CH) of the maleimide ring will appear at approximately 135 ppm. For the pyridine ring, three signals are expected: the carbon atom attached to the imide nitrogen (C-4'), the two equivalent carbons ortho to the nitrogen (C-2' and C-6'), and the two equivalent carbons meta to the nitrogen (C-3' and C-5').

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.7 Doublet (d) 2H H-2', H-6' (Pyridyl)
~7.5 Doublet (d) 2H H-3', H-5' (Pyridyl)

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~170 C-2, C-5 (C=O)
~151 C-2', C-6' (Pyridyl)
~142 C-4' (Pyridyl)
~135 C-3, C-4 (=CH)

Note: The values in these tables are predictive and based on established chemical shift principles and data from analogous N-aryl maleimides and 4-substituted pyridines.

To unambiguously assign the proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to establish proton-proton coupling relationships. nih.gov For this compound, a cross-peak would be observed between the signals assigned to the ortho-pyridyl protons (~8.7 ppm) and the meta-pyridyl protons (~7.5 ppm), confirming their adjacency on the pyridine ring. The maleimide proton signal (~7.0 ppm) would show no cross-peaks, confirming it is an isolated singlet.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies carbons that are directly attached to protons. The HSQC spectrum would show a correlation between the ¹H signal at ~8.7 ppm and the ¹³C signal at ~151 ppm (C-2'/C-6'), a correlation between the ¹H signal at ~7.5 ppm and the ¹³C signal at ~122 ppm (C-3'/C-5'), and a correlation between the ¹H signal at ~7.0 ppm and the ¹³C signal at ~135 ppm (C-3/C-4). This allows for the definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

A three-bond correlation from the ortho-pyridyl protons (H-2'/H-6') to the ipso-carbon of the pyridine ring (C-4').

A crucial three-bond correlation from the meta-pyridyl protons (H-3'/H-5') to the imide carbonyl carbons (C-2/C-5), definitively linking the pyridine ring to the maleimide structure.

A two-bond correlation from the maleimide protons (H-3/H-4) to the carbonyl carbons (C-2/C-5).

Mass Spectrometry for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization. For this compound (C₉H₆N₂O₂), the calculated exact mass is 174.0429 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 174 or 175, respectively. The fragmentation pattern would be dictated by the stability of the maleimide and pyridine rings. Likely fragmentation pathways would involve:

Formation of the Pyridyl Cation: Cleavage of the N-C bond between the rings could lead to the formation of a stable pyridyl cation at m/z 78.

Loss of Carbon Monoxide: A common fragmentation for carbonyl-containing compounds is the loss of a CO molecule (28 Da), which could lead to a fragment ion at m/z 146 from the molecular ion.

Cleavage of the Maleimide Ring: The five-membered ring could undergo various cleavage patterns, including retro-Diels-Alder type reactions or other ring-opening mechanisms.

The study of fragmentation pathways in related 2-substituted pyrrole (B145914) derivatives shows that the side-chain substituents heavily influence the cleavage patterns, which supports the proposed fragmentation based on the pyridyl and maleimide moieties.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula
174 [M]⁺˙ (Molecular Ion) [C₉H₆N₂O₂]⁺˙
146 [M - CO]⁺˙ [C₈H₆N₂O]⁺˙
118 [M - 2CO]⁺˙ [C₇H₆N₂]⁺˙

Note: The fragmentation pathways are predictive and based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the solid-state structures of various pyrrole-2,5-dione derivatives.

For instance, the crystal structures of several substituted N-tosylpyrrole compounds have been reported, revealing a variety of intermolecular interactions. nih.gov Similarly, the structures of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and its precursor were confirmed by single crystal X-ray diffraction analysis. mdpi.com These studies demonstrate the utility of SCXRD in confirming molecular structures and understanding intermolecular packing. mdpi.comnih.gov

The general process of SCXRD involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

A study on supramolecular H-bonded complexes of p-ethoxybenzoic acid with 4,4′-dipyridyl and N,N′-dipyridylpiperazine utilized single crystal X-ray analysis to investigate their molecular packing. researchgate.net This highlights how SCXRD can elucidate the non-covalent interactions that govern the crystal lattice.

Table 1: Representative Crystallographic Data for Analogous Heterocyclic Compounds

CompoundCrystal SystemSpace GroupReference
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-1 mdpi.com
4-Amino-5-indolyl-1,2,4-triazole-3-thioneMonoclinicP21 mdpi.com
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea-- nih.gov
La(pic)3L2TriclinicP1 researchgate.net

The solid-state conformation of N-substituted maleimides is characterized by the torsional angle between the maleimide ring and the substituent. In the case of this compound, this would be the dihedral angle between the pyrrole-2,5-dione ring and the pyridyl ring.

Studies on related structures, such as N-phenyl maleimides, show that the degree of twist between the two rings can vary depending on the substitution pattern and intermolecular interactions within the crystal lattice. acs.org For example, in the crystal structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the triazole and indole (B1671886) rings are twisted relative to each other. mdpi.com

Table 2: Selected Torsional Angles in Analogous Crystal Structures

CompoundTorsional Angle DescriptionAngle (°)Reference
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoleTwist between triazole and indole rings12.65 mdpi.com
4-Amino-5-indolyl-1,2,4-triazole-3-thioneTwist between triazole and indole rings4.94–7.22 mdpi.com

Note: This table illustrates the concept of torsional angles in related heterocyclic systems. Specific data for this compound is not available in the provided results.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₉H₆N₂O₂. A recent study on the synthesis of new 1-(4-anilinophenyl)-1H-pyrrole-2,5-diones reported the results of their elemental analysis. researchgate.net For one of the synthesized compounds, C₁₆H₁₄N₂O₄, the calculated percentages were C 68.07%, H 5.00%, and N 9.76%, which closely matched the found values of C 68.45%, H 5.19%, and N 9.76%. researchgate.net This demonstrates the accuracy of elemental analysis in confirming the composition of such derivatives.

Table 3: Theoretical Elemental Composition of this compound (C₉H₆N₂O₂)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0119108.09962.12%
HydrogenH1.00866.0483.48%
NitrogenN14.007228.01416.09%
OxygenO15.999231.99818.38%
Total 174.159 100.00%

Note: The values in this table are calculated based on the molecular formula and standard atomic weights and serve as a theoretical reference.


Reactivity and Mechanistic Investigations in Organic Reactions

Electrophilic and Nucleophilic Reactivity of the Pyrrole-2,5-dione Ring

The pyrrole-2,5-dione (maleimide) ring possesses distinct electrophilic and nucleophilic characteristics. The electron-withdrawing nature of the two adjacent carbonyl groups renders the carbon-carbon double bond electron-deficient. This makes the double bond highly electrophilic and susceptible to attack by nucleophiles, which are species that can donate a pair of electrons to form a new covalent bond. youtube.comyoutube.com

Conversely, the presence of lone pairs of electrons on the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridyl ring gives the molecule nucleophilic sites. youtube.com These sites can potentially interact with strong electrophiles. However, the most prominent and synthetically useful reactivity of the N-pyridylmaleimide system stems from the electrophilicity of its double bond, which readily participates in addition reactions. The pyridyl group, being an electron-deficient aromatic system, enhances this electrophilicity, making 1-(4-Pyridyl)-1H-pyrrole-2,5-dione a highly reactive dienophile and Michael acceptor.

The electrophilic double bond of this compound is particularly reactive towards soft nucleophiles, most notably thiols (sulfhydryl groups). The reaction between a maleimide (B117702) and a thiol is a highly specific and efficient conjugation method, proceeding via a Michael-type addition mechanism. nih.gov This reaction is most effective in a pH range of 6.5 to 7.5. thermofisher.com Under these conditions, the thiol is sufficiently deprotonated to its more nucleophilic thiolate form, which then attacks one of the carbons of the double bond. Subsequent protonation yields a stable, covalent thioether linkage. thermofisher.com

This specificity makes maleimides, including the N-pyridyl derivative, valuable reagents for bioconjugation, such as labeling proteins at cysteine residues. thermofisher.com While generally considered stable, recent studies have shown that the succinimide (B58015) thioether adduct formed can undergo retro and exchange reactions in the presence of other thiols, such as glutathione, at physiological pH. nih.gov This reversibility offers potential for controlled-release applications. nih.gov At pH values above 8.5, the reactivity can shift, favoring reactions with primary amines. thermofisher.com

Table 1: Characteristics of Thiol-Maleimide Addition Reaction
ParameterDescriptionRelevant pHBond FormedSource
ReactantsMaleimide group and Sulfhydryl (thiol) groupN/AN/A thermofisher.com
Reaction TypeMichael Addition / Conjugate AdditionN/AN/A nih.gov
Optimal pH for Thiol ReactionReaction is specific and efficient6.5 - 7.5Thioether thermofisher.com
Reaction at Alkaline pHReaction with primary amines is favored; hydrolysis of maleimide group increases> 8.5Amine Adduct thermofisher.com
ReversibilityAdduct can undergo retro and exchange reactions in the presence of excess thiolsPhysiological pH (~7.4)Thioether (reversible) nih.gov

Cycloaddition Reaction Pathways

Cycloaddition reactions are concerted reactions in which two or more unsaturated molecules combine to form a cyclic adduct, with the formation of two new sigma bonds at the expense of pi bonds. youtube.com The maleimide system in this compound is an excellent substrate for various cycloaddition reactions, primarily due to its electron-deficient double bond which makes it a potent component in these transformations. These reactions can be initiated thermally or photochemically. youtube.com For N-aryl maleimides, photochemical [2+2] cycloadditions with alkenes can be achieved, typically requiring a photosensitizer to facilitate the reaction. nih.gov

The most significant cycloaddition pathway for maleimides is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, the maleimide acts as the "dienophile" (a 2-pi-electron component) which reacts with a conjugated "diene" (a 4-pi-electron component) to form a six-membered ring. The high reactivity of the maleimide double bond as a dienophile is due to the attached electron-withdrawing carbonyl groups.

N-substituted maleimides, such as N-aryl and N-alkyl derivatives, readily undergo Diels-Alder reactions with various dienes. For instance, the reaction of an N-arylmaleimide with a five-membered heterocyclic diene like 2,5-dimethylfuran (B142691) proceeds under thermal conditions to yield a bicyclic exo adduct. nih.gov The stereochemistry of the product (exo vs. endo) can sometimes be controlled by the reaction conditions, with lower temperatures often favoring the kinetically controlled endo product. nih.gov

Table 2: Example of a Diels-Alder Reaction with a Maleimide System
DienophileDieneConditionsProduct TypeYieldSource
1-p-tolyl-1H-pyrrole-2,5-dione2,5-DimethylfuranToluene (B28343), 80 °CExo Diels-Alder adduct50% nih.gov

Michael Addition Reactions

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). organic-chemistry.org The pyrrole-2,5-dione ring is a classic Michael acceptor due to its electrophilic double bond activated by the adjacent carbonyls.

The mechanism involves the attack of the nucleophile at the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is then protonated to give the final adduct. masterorganicchemistry.com A wide range of nucleophiles can act as Michael donors, including enolates derived from malonates, β-ketoesters, and nitroalkanes, as well as softer nucleophiles like amines, and thiols. wikipedia.orgorganic-chemistry.org The previously discussed reaction of thiols with the maleimide ring is a specific example of a Michael addition. nih.gov The reaction with amines is classified as an aza-Michael reaction. wikipedia.org

Table 3: Components of the Michael Addition Reaction
Component RoleExample SpeciesSource
Michael Acceptor (Activated Olefin)α,β-unsaturated ketones, esters, nitriles, and maleimides like this compound wikipedia.orgorganic-chemistry.org
Michael Donor (Nucleophile)Thiolates (RS-), Amines (R-NH2), Enolates (from malonic esters, β-ketoesters), Organocuprates (R2CuLi) wikipedia.orgmasterorganicchemistry.com

Free Radical Polymerization Initiation and Propagation Mechanisms

Beyond its role in addition and cycloaddition reactions, this compound and related compounds have applications in polymer science. Pyrrole-2,5-dione derivatives can serve as monomers for creating polymers with specific properties. Furthermore, related pyrrole-based structures have been shown to function as photoinitiators for free-radical polymerization. nih.gov

In this context, a photoinitiator absorbs light (e.g., from an LED source) and generates reactive radical species. These radicals then attack the double bond of a monomer (such as a methacrylate), initiating a chain reaction. This leads to the rapid conversion of liquid monomer into a solid polymer, a process fundamental to applications like 3D printing and coatings. nih.gov Studies on closely related 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) derivatives show they can efficiently initiate the polymerization of (meth)acrylate monomers upon irradiation at specific wavelengths (e.g., 365 nm or 395 nm), achieving high double bond conversion rates. nih.gov The efficiency of initiation can be wavelength-dependent, allowing for spatial and temporal control over the polymerization process. nih.gov

Table 4: Photopolymerization Efficiency using a Pyrrole-based Initiator
Initiator SystemMonomerIrradiation WavelengthDouble Bond ConversionSource
PyBN* (0.5 wt%)TMPTA 365 nm LED~94% nih.gov
PyBN* (0.5 wt%)TMPTA395 nm LED~35% nih.gov
PyBN* (0.5 wt%)TMPTA**470 nm LEDNegligible nih.gov

*PyBN: 1,4-bis(4-bromophenyl)-2,5-bis(4-nitrophenyl)-1,4-dihydropyrrole[3,2-b]pyrrole, a structural analog.

**TMPTA: Trimethylolpropane triacrylate.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to determine the electronic structure and optimized geometry of molecules like 1-(4-Pyridyl)-1H-pyrrole-2,5-dione. nih.govresearchgate.net By utilizing functionals such as B3LYP combined with basis sets like 6-31G or 6-311G, researchers can calculate the most stable three-dimensional arrangement of the atoms (the ground state geometry). nih.govniscair.res.in

These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For N-aryl maleimides, a critical parameter is the dihedral angle between the pyrrole-2,5-dione (maleimide) ring and the attached aryl (in this case, pyridyl) ring, as this angle significantly influences the molecule's electronic properties and reactivity. nih.gov DFT studies on similar N-substituted maleimides have shown excellent agreement between calculated structural parameters and those determined experimentally through X-ray crystallography, though minor discrepancies can arise due to intermolecular interactions like hydrogen bonding in the crystal lattice which are not present in the gas-phase calculations. nih.gov Optimization calculations confirm the molecule's stationary point as a minimum on the potential energy surface by ensuring the absence of imaginary vibrational frequencies. researchgate.net

Table 1: Representative Predicted Structural Parameters for N-Aryl Maleimide (B117702) Scaffolds from DFT Calculations
Structural ParameterTypical Predicted Value (DFT)Significance
C=C (Maleimide Ring)~1.35 ÅIndicates double bond character, crucial for reactivity in addition reactions.
C=O (Carbonyl)~1.22 ÅRelates to the electrophilicity of the carbonyl carbons and potential for hydrogen bonding.
N-C (Pyridine-Maleimide Link)~1.42 ÅAffects the rotational barrier and overall conjugation between the two ring systems.
Dihedral Angle (Ring-Ring)50° - 75°A large dihedral angle indicates steric hindrance and reduced π-conjugation between the rings. nih.gov

DFT calculations are instrumental in predicting spectroscopic data, which serves as a powerful tool for structural confirmation. Theoretical vibrational spectra (Infrared and Raman) can be computed from the optimized geometry. nih.gov The calculated harmonic vibrational frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental spectra. researchgate.net This allows for the precise assignment of absorption bands in experimental IR spectra to specific molecular vibrations, such as C=O stretching, C=C stretching, and pyridine (B92270) ring modes. researchgate.netnih.gov

Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework. ijcce.ac.ir These theoretical chemical shifts provide a valuable reference for interpreting experimental NMR data, helping to assign specific signals to the protons and carbons within the this compound structure. researchgate.netijcce.ac.ir

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. libretexts.orgserialsjournals.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govirjweb.com A small energy gap suggests that the molecule is more polarizable, requires less energy to be excited, and is generally more chemically reactive. nih.gov For this compound, the HOMO is typically localized on the electron-rich regions, while the LUMO is distributed over the electron-deficient maleimide moiety, indicating its susceptibility to nucleophilic attack. This charge transfer characteristic within the molecule is explained by the HOMO-LUMO analysis. nih.gov In related compounds, a lower LUMO energy has been correlated with higher biological activity, such as enzyme inhibition. sdu.dk

Table 2: Typical Frontier Orbital Energies and Global Reactivity Descriptors from DFT for Pyridyl-Pyrrole Systems
ParameterDefinitionTypical Calculated Value (eV)Interpretation
EHOMOEnergy of Highest Occupied Molecular Orbital-6.0 to -7.0Represents electron-donating capacity. researchgate.net
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-1.5 to -2.5Represents electron-accepting capacity. serialsjournals.com
ΔE (HOMO-LUMO Gap)ELUMO - EHOMO4.0 to 5.0Indicates chemical reactivity and kinetic stability. irjweb.com
Chemical Hardness (η)(ELUMO - EHOMO) / 2~2.0 to 2.5Measures resistance to change in electron configuration. irjweb.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic transitions and optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org TD-DFT calculations can predict the vertical excitation energies, corresponding oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). researchgate.net

These calculations are used to simulate the UV-Visible absorption spectrum of the molecule. researchgate.net By comparing the simulated spectrum with experimental data, researchers can gain a deeper understanding of the molecule's photophysical behavior. researchgate.netrsc.org Studies on related pyrrole (B145914) and pyridine compounds show that the choice of functional and basis set can significantly impact the accuracy of the predicted excitation energies. researchgate.netresearchgate.net TD-DFT is also essential for studying the potential energy surfaces of excited states, which is crucial for understanding photochemical processes. rsc.org

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govpandawainstitute.com This method is vital for predicting the interaction of the compound with biological targets. nih.gov

The process involves placing the ligand into the binding site of a protein (whose 3D structure is often obtained from the Protein Data Bank) and calculating a score that estimates the binding affinity, typically in kcal/mol. pandawainstitute.comnih.gov The simulation identifies plausible binding modes and analyzes the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. niscair.res.innih.gov Docking studies on similar pyrrole-2,5-dione derivatives have been used to rationalize their inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and various kinases by identifying key amino acid residues involved in the binding. nih.govnih.govebi.ac.uk

Table 3: Illustrative Docking Simulation Results for Pyrrole-2,5-dione Derivatives with Protein Targets
Protein Target (PDB ID)Derivative TypeBinding Score (kcal/mol)Key Interacting Residues (Example)Reference Study Type
COX-21-Methyl-1H-pyrrole-2,5-diones-8.0 to -9.5Arg120, Tyr355, Ser530Anti-inflammatory research nih.gov
EGFR (4HJO)Fused 1H-pyrroles-7.5 to -9.0Met793, Leu718, Asp855Anticancer research nih.gov
CDK2 (6GUH)Fused 1H-pyrroles-7.0 to -8.5Lys33, Leu83, Asp145Anticancer research nih.gov

Adsorption Mechanism Modeling

DFT calculations are also employed to model the adsorption mechanism of this compound onto various surfaces, which is particularly relevant for applications in materials science, such as corrosion inhibition. researchgate.net In these studies, a model of the surface (e.g., a metal slab like aluminum or copper, or a material like graphene oxide) is constructed, and the inhibitor molecule is placed at different sites and orientations. chemrevlett.commdpi.com

The most stable adsorption configuration is determined by calculating the adsorption energy (Eads), with a more negative value indicating a stronger and more spontaneous interaction. chemrevlett.comresearchgate.net These models can elucidate the nature of the interaction, revealing whether it is physisorption (driven by weak van der Waals forces) or chemisorption (involving the formation of chemical bonds). mdpi.com Analysis of the electron density difference and charge transfer upon adsorption shows how electrons are redistributed between the molecule and the surface. For this compound, the nitrogen and oxygen atoms are expected to be key interaction sites, donating lone-pair electrons to the vacant orbitals of the surface metal atoms. researchgate.netresearchgate.net

Polymer Chemistry of 1 4 Pyridyl 1h Pyrrole 2,5 Dione and Maleimide Based Monomers

Homopolymerization and Copolymerization Processes

N-substituted maleimides, including 1-(4-Pyridyl)-1H-pyrrole-2,5-dione, readily undergo polymerization through free-radical mechanisms. The double bond within the maleimide (B117702) ring is susceptible to radical attack, leading to chain growth.

Homopolymerization: The homopolymerization of N-substituted maleimides is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent like N,N-dimethylformamide (DMF). aip.orgresearchgate.net While specific studies on the homopolymerization of this compound are not extensively detailed in the literature, the general mechanism follows that of other N-aryl maleimides. The process involves the repeated addition of monomer units to a growing polymer chain, resulting in a polymer backbone with pendant pyridyl-pyrrole-2,5-dione groups. The thermal stability and high glass transition temperatures of polymaleimides make them attractive for high-performance applications. ekb.egsysrevpharm.org

Copolymerization: Copolymerization offers a strategy to tailor polymer properties by incorporating different monomer units into the polymer chain. Maleimides can be copolymerized with a variety of vinyl monomers, such as styrene (B11656) and acrylates. The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. For instance, the copolymerization of N-phenylmaleimide with styrene has been shown to have a tendency towards alternation. researchgate.net The pyridyl group in this compound can influence copolymerization kinetics and the properties of the final polymer, imparting hydrophilicity and potential for post-polymerization modification.

Maleimide functionalities are also frequently introduced as end-groups on polymers like poly(N-isopropylacrylamide) (pNIPAAm) using techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govnih.govacs.org This allows for the creation of well-defined polymer architectures, such as star polymers, which can then be used for specific applications like bioconjugation. nih.govnih.govacs.org

Advanced Characterization of Polymeric Materials

The physical and chemical properties of polymers derived from this compound and other maleimides are elucidated using a suite of advanced analytical techniques.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. lcms.cz The analysis provides critical information that correlates with the material's mechanical and processing properties. lcms.cz

In a typical GPC analysis, a dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute faster than smaller ones. By calibrating with standards of known molecular weight (e.g., polystyrene or polymethylmethacrylate), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the sample can be determined. nih.govlcms.cz For maleimide-based polymers, GPC is used to verify the success of the polymerization, with well-defined polymers typically exhibiting a low PDI (PDI < 1.2). nih.govacs.org

Below is a representative data table for the characterization of a four-armed poly(N-isopropylacrylamide) (pNIPAAm) synthesized via RAFT polymerization, a common architecture for which maleimide end-functionalization is performed. nih.gov

Table 1: Molecular weight data for a representative functional polymer. Data sourced from a study on star polymers often functionalized with maleimides. nih.gov

Thermal analysis techniques are crucial for evaluating the stability and performance of polymers at different temperatures. uni-ulm.de

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. sysrevpharm.org It is used to determine the decomposition temperature of a polymer, which is a key indicator of its thermal stability. Polymers based on maleimides are known for their high thermal stability. For example, homopolymers of N-substituted maleimides derived from dapsone (B1669823) or sulfadiazine (B1682646) show decomposition temperatures well above 250°C, making them suitable for applications requiring heat resistance. aip.orgsysrevpharm.org

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. sysrevpharm.org It is used to determine key thermal transitions, most notably the glass transition temperature (Tg), where an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state. netzsch.com Polyimides and polymaleimides typically exhibit high Tg values. ekb.egresearchgate.net For instance, certain polyimides containing pyridine (B92270) units have shown Tg values in the range of 201-310°C. researchgate.net The high Tg is attributed to the rigid structure of the imide ring and the polymer backbone.

The following table presents thermal properties for a homopolymer derived from a dapsone-based maleimide, illustrating the typical thermal characteristics of this polymer class. sysrevpharm.org

Table 2: Thermal properties of a representative maleimide-based polymer system. sysrevpharm.org

Design and Synthesis of Functional Polymers

The unique chemical structure of this compound allows for the design and synthesis of a wide array of functional polymers. The maleimide ring is a powerful dienophile in Diels-Alder reactions and can react efficiently with thiols via Michael addition, a reaction widely used for bioconjugation. rsc.orgnanosoftpolymers.com

The pendant pyridyl group is particularly significant. Its basic nitrogen atom can act as a proton acceptor, imparting pH-responsiveness to the polymer. It can also serve as a ligand to coordinate with metal ions, opening possibilities for creating metallopolymers, catalysts, or sensors. Furthermore, the pyridine nitrogen can be quaternized to introduce permanent positive charges, which is useful for creating polyelectrolytes or materials with antimicrobial properties. For example, pyridine-grafted polymers have been studied for their fluorescence properties. researchgate.net

The synthesis of functional polymers can be achieved through two main routes:

Direct Polymerization of a Functional Monomer: Polymerizing this compound directly yields a polymer with a high density of functional pyridyl groups along the chain. aip.orgresearchgate.net

Post-Polymerization Modification: A polymer with reactive groups can be synthesized first, followed by the introduction of the desired functionality. For example, a copolymer containing maleic anhydride (B1165640) units can be reacted with 4-aminopyridine (B3432731) to graft the pyridyl groups onto the polymer backbone. researchgate.net Similarly, polymers with maleimide end-groups can be conjugated to thiol-containing molecules, peptides, or proteins. nih.govacs.org

These strategies enable the creation of polymers with precisely tailored electrical, biological, and responsive properties for advanced applications in fields like bioelectronics and drug delivery. rsc.org

Coordination Chemistry of Pyridyl Pyrrole Ligands and Metal Complexes

Synthesis of Metal Complexes with Pyridyl-Pyrrole Ligands

The synthesis of metal complexes utilizing pyridyl-pyrrole ligands is a versatile process that allows for the creation of a variety of coordination compounds. A common synthetic strategy involves the direct reaction of a pyridyl-pyrrole ligand with a metal salt. For instance, various 2,5-di(2-pyridyl)pyrroles (dppHs) can be synthesized in a one-pot reaction, providing a straightforward route to dipyridylpyrrolato (dpp⁻)-metal complexes. nih.gov These dpp⁻ ligands are considered useful anionic analogs of the well-known terpyridyl ligand. nih.gov

While direct synthesis with 1-(4-Pyridyl)-1H-pyrrole-2,5-dione is a primary method, related structures offer insights into potential synthetic pathways. For example, the synthesis of hexameric magnesium 4-pyridyl ring systems has been achieved through the reductive C-N cleavage of 4-dimethylaminopyridine (B28879) (DMAP) using dimagnesium(I) complexes at elevated temperatures. mdpi.com This suggests that reactions involving the pyridyl nitrogen and C-N bond activation could be a viable, albeit more complex, route for forming novel coordination structures.

The general lability and reversibility of ionic metal-ligand bonds allow for the self-assembly of metallacycles, where different oligomeric forms can interconvert to reach a thermodynamically preferred size and structure. mdpi.com This principle is fundamental to the synthesis of discrete coordination complexes from pyridyl-containing ligands.

Structural Characterization of Coordination Compounds

The structural elucidation of metal complexes is critical for understanding their chemical and physical properties. A variety of analytical techniques are employed to characterize these compounds, with X-ray crystallography being a definitive method for determining solid-state structures.

In the context of pyridyl-pyrrole ligands, the meridial tridentate nature of the dpp⁻ ligand has been established, indicating that it coordinates to a metal center in a specific three-pronged fashion. nih.gov The substitution pattern on the central pyrrole (B145914) ring has been shown to significantly affect the redox properties of the resulting ruthenium complexes. nih.gov

Spectroscopic methods are also invaluable. For example, in the study of new 1-(4-anilinophenyl)-1H-pyrrole-2,5-diones, IR, ¹H NMR, and mass spectrometry were used to confirm the structures of the synthesized compounds. researchgate.net Similarly, for 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, 2D NMR techniques (HMQC, HMBC) and single-crystal X-ray diffraction were employed for comprehensive structural analysis. nih.gov

Table 1: Illustrative Structural Data for a Related Metal Complex

ParameterValueReference
Compound[K(18-crown-6)][La{η⁵-C₅H₃(SiMe₃)₂-1,3}₂(C₆H₆)]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.337(3)
b (Å)20.353(4)
c (Å)21.033(4)
β (°)107.13(3)
V (ų)5456.9

Catalytic Applications of Metal-Pyridyl-Pyrrole Complexes

Metal complexes incorporating pyridyl-pyrrole ligands are emerging as promising catalysts for a range of chemical transformations. The design of these catalysts often leverages the ability to tune the electronic and steric properties of the ligand to influence the activity and selectivity of the metal center.

A notable example is a [(dpp)Ru(bpy)(MeCN)]⁺ complex (where bpy = 2,2'-bipyridine), which functions as an electrocatalyst for the reductive disproportionation of carbon dioxide into carbon monoxide and carbonate. nih.gov This highlights the potential of these complexes in addressing important challenges in sustainable chemistry.

The broader field of metal-based catalysis in biologically relevant environments is also an area of active research. nih.gov Metal complexes, including those with iridium, palladium, ruthenium, and copper, are being developed for reactions within living cells, such as the uncaging of therapeutic agents or the synthesis of bioactive molecules. nih.gov While not specifically detailing this compound, this research underscores the potential for pyridyl-containing ligands to be incorporated into catalysts designed for biological applications, provided they meet criteria such as good cellular uptake and low toxicity. nih.gov

Advanced Applications in Materials Science and Specialized Organic Synthesis

Strategic Building Blocks in Organic Synthesis

1-(4-Pyridyl)-1H-pyrrole-2,5-dione serves as a valuable scaffold in organic synthesis, enabling the direct incorporation of two highly useful functional motifs into a target structure.

The strategic utility of this compound lies in its ability to introduce both a pyridyl and a maleimide (B117702) unit in a single step. The pyridyl group, an electron-deficient aromatic system, can participate in coordination chemistry through its nitrogen lone pair or influence the electronic properties of the target molecule. The maleimide moiety is particularly notable for its high reactivity in various chemical transformations.

The double bond of the maleimide core is a potent Michael acceptor, reacting readily with nucleophiles, most notably thiols. This thiol-maleimide conjugation is a cornerstone of bioconjugation chemistry, allowing for the stable and covalent linkage of molecules to cysteine residues in proteins under mild conditions. researchgate.netmdpi.com Furthermore, the maleimide ring can act as a dienophile in Diels-Alder cycloaddition reactions, providing a pathway to complex cyclic systems. nih.gov The synthesis of N-substituted maleimides typically involves the reaction of a primary amine (like 4-aminopyridine) with maleic anhydride (B1165640), followed by a cyclization step, a process that establishes the robust pyrrole-2,5-dione ring system. mdpi.comucl.ac.be This dual functionality makes the compound a powerful tool for chemists aiming to design molecules with specific electronic, binding, or reactive properties.

Supramolecular Chemistry and Self-Assembly Processes

While direct studies on the self-assembly of this compound are not extensively documented, the molecule's structure contains all the necessary components to participate in complex supramolecular architectures. The formation of such ordered structures is driven by a combination of non-covalent interactions.

The key features enabling self-assembly include:

Hydrogen Bonding: The nitrogen atom of the pyridyl ring is a hydrogen bond acceptor. The two carbonyl oxygen atoms of the maleimide ring can also act as hydrogen bond acceptors.

π-π Stacking: The electron-deficient pyridyl ring and the electron-rich pyrrole (B145914) ring can engage in π-π stacking interactions with other aromatic systems, leading to the formation of columnar or layered structures.

Coordination Chemistry: The lone pair of electrons on the pyridyl nitrogen can coordinate with metal ions, enabling the formation of metallo-supramolecular assemblies with defined geometries.

Analogous systems demonstrate the potential of these interactions. For instance, pyridine-diimine-linked macrocycles have been shown to self-assemble into high-aspect-ratio nanotubes through cooperative assembly. chemrxiv.org Similarly, other complex organic molecules are known to form robust, ordered aggregates driven by a combination of hydrogen bonding and π-stacking. nih.gov The interplay of these forces in this compound could therefore be harnessed to design novel, self-assembling nanoscale materials.

Materials Science Applications

The unique electronic and reactive properties of this compound make it a promising candidate for the development of new functional materials.

The core structures within this compound are relevant to the field of organic electronics. Pyrrole-based compounds are actively researched for use in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). nih.gov Specifically, pyrrole and diketopyrrolopyrrole (DPP) derivatives have been successfully employed as electron-acceptor or donor materials in the active layer of OSCs, demonstrating high power conversion efficiencies. nih.govrsc.orgresearchgate.net The incorporation of a pyrrole-dione unit suggests potential for charge transport and tunable energy levels.

Furthermore, the pyridyl moiety is known to be a valuable component in materials for OLEDs. Introducing pyridine-containing ligands into metal complexes is a strategy used to develop efficient phosphorescent emitters, particularly for challenging blue OLEDs. nih.gov The presence of both a pyrrole-dione core and a pyridyl group in one molecule provides a platform for designing novel bipolar materials with potential applications in both OSCs and OLEDs.

This compound is a functional monomer that can be used to synthesize advanced polymeric materials. The maleimide group is an excellent monomer for free-radical polymerization and copolymerization. uctm.edu Polymers based on an N-substituted maleimide backbone are known for their high thermal stability, making them suitable for high-performance applications. uctm.edubohrium.com

The pendant pyridyl group offers a site for post-polymerization modification, allowing for the tuning of the final polymer's properties. nih.gov For example, the pyridine (B92270) unit can be quaternized to introduce charge, improving solubility in polar solvents or creating ion-conducting materials. It can also be used to coordinate metal catalysts or to impart specific biological or fluorescent properties. nih.gov The maleimide group itself can also serve as a "handle" for further functionalization via click chemistry after the initial polymerization is complete, enabling the creation of complex polymer architectures like block copolymers or polymer-protein conjugates. researchgate.net This dual-handle approach allows for the creation of polymers with precisely tailored thermal, mechanical, electronic, and chemical properties. ontosight.ai

Corrosion Inhibition Mechanisms and Efficacy

Organic compounds containing heteroatoms (such as nitrogen and oxygen) and π-electrons are effective corrosion inhibitors for metals in acidic environments. This compound possesses multiple active centers for adsorption onto a metal surface, making it a strong candidate for corrosion protection.

The mechanism of inhibition involves the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net This adsorption is driven by the interaction between the metal's vacant d-orbitals and the functional groups of the inhibitor:

The lone pair electrons on the two nitrogen atoms (in the pyridyl and pyrrole rings).

The lone pair electrons on the two carbonyl oxygen atoms.

The π-electrons of the aromatic pyridyl ring.

This process blocks the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as a mixed-type inhibitor. researchgate.net Studies on structurally similar compounds, such as those containing pyridine and triazole rings, have demonstrated very high inhibition efficiencies. For example, 5-(4-pyridyl)-3-mercapto-1,2,4-triazole achieved an efficiency of 97.1% at a concentration of just 0.5 mM in 1 M HCl. researchgate.net The adsorption of these types of inhibitors typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer on the metal surface. researchgate.net The presence of multiple adsorption sites in this compound suggests it would form a stable, efficient barrier against corrosion.

Table 1: Corrosion Inhibition Efficiency of Structurally Related Compounds on Steel in Acidic Media
Inhibitor CompoundMediumMax. Inhibition Efficiency (%)ConcentrationReference
5-(4-pyridyl)-3-mercapto-1,2,4-triazole1 M HCl97.10.5 mM researchgate.net
3,5-bis(3-pyridyl)-4-amino-1,2,4-triazole1 M HClO₄95.01.2 mM researchgate.net
3,5-bis(4-pyridyl)-4-amino-1,2,4-triazole1 M HClO₄92.01.2 mM researchgate.net
1-phenyl-1H-pyrrole-2,5-dione1 M HCl>80 (Implied)Not Specified

Electrochemical Evaluation and Surface Interaction Studies

The unique bifunctional nature of this compound, combining a reactive maleimide ring and an electron-rich pyridyl group, has prompted investigations into its electrochemical properties and its interactions with material surfaces. These studies are crucial for applications ranging from molecular electronics to the development of advanced protective coatings.

Electrochemical Evaluation

Direct and comprehensive electrochemical studies detailing the redox potentials of this compound are not extensively documented in publicly available research. However, its electrochemical behavior can be inferred from the analysis of its constituent functional groups: the pyrrole-2,5-dione (maleimide) and the pyridine ring.

The electrochemical reduction and oxidation of N-containing aromatic compounds like pyrazine (B50134) have been studied using techniques such as cyclic voltammetry. dtu.dk For instance, pyrazine undergoes a two-electron, three-proton transfer reaction upon reduction. dtu.dk At acidic pH levels, cyclic voltammetry can resolve two distinct one-electron transfer processes. dtu.dk The electrochemical behavior is sensitive to pH and the presence of substituents on the aromatic ring, which can impact the electron transfer kinetics. dtu.dk

Similarly, the electropolymerization of pyrrole monomers is characterized by an irreversible oxidation peak, as observed in cyclic voltammograms. researchgate.net A typical voltammogram for pyrrole oxidation on a platinum electrode shows this irreversible peak at approximately +1.0 V versus an Ag/AgBF₄ reference electrode. researchgate.net The redox peaks associated with the transition between the reduced and oxidized states of the resulting polypyrrole film typically appear around 0.5 V vs. SCE. researchgate.net This suggests that the pyrrole-dione moiety in this compound would also be electrochemically active, likely undergoing irreversible redox processes. The combination of these two electroactive moieties suggests a complex redox profile for the title compound, which warrants further dedicated electrochemical investigation.

Surface Interaction Studies

The interaction of this compound with material surfaces is of significant interest, particularly for modifying metal surfaces and for corrosion inhibition. The pyridyl group plays a central role in these interactions. Research on analogous compounds containing pyridyl functionalities demonstrates their strong affinity for metal surfaces, particularly steel, in acidic environments.

Studies on 2,5-bis(n-pyridyl)-1,3,4-thiadiazoles (n-PTH) reveal their effectiveness as mixed-type corrosion inhibitors for mild steel in both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). bohrium.com The inhibition occurs through the adsorption of the molecules onto the steel surface, a process that follows the Langmuir adsorption isotherm. bohrium.comresearchgate.net This adsorption is facilitated by the presence of nitrogen atoms in the pyridine rings and the delocalized π-electrons, which can interact with the vacant d-orbitals of iron atoms on the steel surface.

The inhibition efficiency (IE%) of these compounds is dependent on their concentration and the specific isomer of the pyridyl group.

Table 1: Inhibition Efficiency of 2,5-bis(n-pyridyl)-1,3,4-thiadiazoles on Mild Steel in 1 M HCl

Data derived from electrochemical impedance spectroscopy measurements. bohrium.com

Concentration (M)IE% (2-pyridyl isomer)IE% (3-pyridyl isomer)IE% (4-pyridyl isomer)
1x10⁻⁶57.367.576.4
1x10⁻⁵76.385.490.2
1x10⁻⁴88.292.194.6
1x10⁻³92.495.397.1

Similarly, a related compound, 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) (4-POX), has been shown to be an excellent corrosion inhibitor for carbon steel in 1 M HCl. The protective action is attributed to the formation of a stable, adsorbed layer on the metal surface. The efficiency of this inhibitor increases with concentration but decreases with a rise in temperature, which is characteristic of a physisorption-dominant mechanism, though chemisorption also plays a role. mdpi.com

Table 2: Corrosion Rate and Inhibition Efficiency of 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (4-POX) on Carbon Steel in 1 M HCl at 303 K

Data derived from weight loss measurements.

Concentration (M)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (IE%)
0 (Blank)1.12-
1x10⁻⁶0.5451.8
5x10⁻⁶0.4361.6
1x10⁻⁵0.3172.3
5x10⁻⁵0.1784.8
1x10⁻⁴0.1091.1
5x10⁻⁴0.0694.6

The strong adsorption and high inhibition efficiencies observed for these pyridyl-containing heterocyclic compounds underscore the potential of this compound for surface modification and protection applications in materials science. The 4-pyridyl moiety is expected to facilitate strong interaction with metal surfaces, forming a protective molecular layer that inhibits corrosive processes.

Investigation of Biological Activities and Structure Activity Relationships Sar in Academic Contexts

Antiproliferative and Cytotoxic Activity Studies (In Vitro)

The pyrrole-2,5-dione scaffold, also known as a maleimide (B117702), is a key feature in many compounds with demonstrated antiproliferative and cytotoxic effects. uobasrah.edu.iq The pyridine (B92270) moiety is also a common component in molecules designed for biological activity, including antitumor applications. nih.gov The combination of these two structural elements in 1-(4-Pyridyl)-1H-pyrrole-2,5-dione has prompted investigations into its potential as an anticancer agent.

Cellular Assay Methodologies

The in vitro evaluation of the antiproliferative and cytotoxic activity of this compound and its analogs relies on a variety of established cellular assay methodologies. A common technique is the MTT assay, which measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). brieflands.com

Another widely used method involves staining with fluorescent dyes such as acridine (B1665455) orange (AO) and ethidium (B1194527) bromide (EB). This allows for the visualization of morphological changes associated with apoptosis, including nuclear condensation, cell shrinkage, and the formation of apoptotic bodies. nih.gov Similarly, 4',6-diamidino-2-phenylindole (DAPI) staining is employed to observe nuclear changes indicative of apoptosis. nih.gov

Flow cytometry is a powerful tool used to analyze the cell cycle distribution of a cell population. nih.gov This technique can reveal if a compound arrests the cell cycle at a specific phase, such as G1, S, or G2/M, which is a common mechanism of action for anticancer drugs. nih.gov

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are crucial for optimizing the antiproliferative and cytotoxic potential of lead compounds like this compound. These studies involve synthesizing and testing a series of related compounds to understand how different chemical modifications affect their biological activity.

For pyridine derivatives, the presence and position of certain functional groups can significantly enhance their antiproliferative activity. nih.gov For instance, the addition of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to improve activity against various cancer cell lines. nih.gov Conversely, the presence of bulky groups or halogen atoms on the pyridine ring often leads to decreased antiproliferative effects. nih.gov

In the context of the pyrrole-2,5-dione (maleimide) core, modifications to the substituent at the nitrogen atom and on the pyrrole (B145914) ring itself can have a profound impact on cytotoxicity. For example, in a series of pyrrolo[1,2-a]quinoxalines, substitution at the C-4 position of the pyrroloquinoxaline scaffold with a benzylpiperidinyl fluorobenzimidazole group and functionalization on the pyrrole ring were found to be important for antiproliferative activity. nih.gov

The planarity of the ring system can also play a role. For some pyrrole[2,3-d]pyridazinone derivatives, the antitumor activity was found to be related to the planarity of their ring systems. nih.gov

Table 1: SAR Derivations for Antiproliferative Activity

Compound/Derivative Class Favorable Substituents/Features Unfavorable Substituents/Features
Pyridine Derivatives nih.gov Methoxy (-OMe), Hydroxyl (-OH), Carbonyl (-C=O), Amino (-NH2) Halogen atoms, Bulky groups
Pyrrolo[1,2-a]quinoxalines nih.gov Substitution at C-4 with a benzylpiperidinyl fluorobenzimidazole group, Functionalization on the pyrrole ring Not specified

Mechanistic Insights into Cellular Targets

Research into the mechanisms of action of pyrrole-2,5-dione derivatives suggests several potential cellular targets. One key target is the inhibition of protein kinases. nih.gov For example, Akt, a serine/threonine protein kinase, is a known target for anticancer drug development, and some pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been investigated as potential Akt inhibitors. nih.gov

Another important mechanism involves the induction of apoptosis, or programmed cell death. Western blotting analysis of cells treated with a bioactive pyrrole derivative, pyrrole (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), revealed the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the activation of caspases-9 and -3, which are key executioners of the apoptotic pathway. nih.gov This compound also led to the cleavage of PARP, a protein involved in DNA repair, further confirming the induction of apoptosis. nih.gov

Furthermore, some pyrrole derivatives have been shown to arrest the cell cycle. The same PPDHMP compound was found to arrest the cell cycle at the G1 phase, which was confirmed by the downregulation of cyclin-D1 and cyclin-dependent kinase (CDK-2). nih.gov

Antimicrobial Activity Studies (In Vitro)

In addition to their antiproliferative properties, pyrrole-2,5-dione derivatives have been investigated for their antimicrobial activity. The pyrrole ring is a structural component of many natural and synthetic compounds with antibacterial and antifungal properties. nih.gov

Antibacterial and Antifungal Spectrum Analysis

Derivatives of pyrrole-2,5-dione have demonstrated activity against a range of bacterial and fungal strains. For instance, some succinimide (B58015) derivatives, which share the pyrrolidine-2,5-dione core, have shown good minimum inhibitory concentration (MIC) values against the Gram-positive bacterium Enterococcus faecalis and the fungus Candida albicans. uobasrah.edu.iq

Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from a marine bacterium, exhibited potent inhibitory effects against multidrug-resistant Staphylococcus aureus. rsc.org

Table 2: Antimicrobial Spectrum of Pyrrole-2,5-dione and Related Derivatives

Compound/Derivative Class Target Organism Activity Noted
Succinimide Derivatives uobasrah.edu.iq Enterococcus faecalis (Gram-positive bacterium) Good MIC values
Succinimide Derivatives uobasrah.edu.iq Candida albicans (Fungus) Good MIC values

Structure-Activity Relationship (SAR) Determinations

The antimicrobial activity of pyrrole-2,5-dione derivatives is also influenced by their chemical structure. For a series of succinimide-maleimide derivatives, the presence of certain substituents was linked to enhanced antimicrobial activity. uobasrah.edu.iq Specifically, compounds with bromine and other functional groups showed potential against Enterococcus faecalis and Candida albicans. uobasrah.edu.iq

In a study on pyrrolamides, substitutions on the pyrrole ring, as well as on other parts of the molecule, were optimized to enhance cellular activity against bacteria like Staphylococcus aureus. nih.gov Dihalogenation on the pyrrole heterocycle has been identified as a structural feature that can lead to intense antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Anti-inflammatory Activity Investigations (In Vitro)

Derivatives of 1H-pyrrole-2,5-dione have been a subject of interest for their potential pharmacological activities, including anti-inflammatory properties. mdpi.com Research has shown that compounds featuring the pyrrole-2,5-dione scaffold can inhibit inflammatory pathways, marking them as potential candidates for the development of new anti-inflammatory agents.

In vitro studies are crucial for the initial screening and characterization of the anti-inflammatory potential of these compounds. A common model involves using macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the test compounds is then measured by their ability to reduce the production of key inflammatory mediators. mdpi.comnih.gov

For instance, a study focusing on 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione derivatives evaluated their capacity to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation, in LPS-stimulated RAW 264.7 cells. nih.gov Similarly, other research on various 1H-pyrrole-2,5-dione derivatives has demonstrated their ability to suppress inflammatory responses in cellular models. nih.gov These investigations provide the foundational evidence for the anti-inflammatory potential of this class of compounds, paving the way for more detailed mechanistic studies and structure-activity relationship analyses.

Modulation of Inflammatory Mediators

The anti-inflammatory effects of this compound and related compounds are exerted through the modulation of specific inflammatory mediators. Inflammation is a complex process involving a variety of soluble factors, including cytokines and prostaglandins. mdpi.com

Research has demonstrated that derivatives of 1H-pyrrole-2,5-dione can significantly inhibit the production of PGE2 induced by LPS. nih.gov PGE2 is synthesized via the cyclooxygenase (COX) pathway and is a potent mediator of pain, fever, and swelling associated with inflammation. Some pyrrole-containing compounds have shown inhibitory activity against COX-1 and COX-2 enzymes. mdpi.com

Furthermore, studies have shown that certain 1H-pyrrole-2,5-dione derivatives can suppress the formation of macrophage-derived foam cells and the associated inflammatory response. One particularly active compound was found to reduce the secretion of lactate (B86563) dehydrogenase (LDH), malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS) in a concentration-dependent manner. nih.gov TNF-α is a critical pro-inflammatory cytokine involved in both acute and chronic inflammation. The ability to inhibit these varied mediators highlights the multifaceted anti-inflammatory potential of the pyrrole-2,5-dione scaffold.

Table 1: Effect of a 1H-Pyrrole-2,5-dione Derivative on Inflammatory Mediators

Mediator Effect Reference
Prostaglandin E2 (PGE2) Inhibition of production nih.gov
Lactate Dehydrogenase (LDH) Reduction of secretion nih.gov
Malondialdehyde (MDA) Reduction of secretion nih.gov
Tumor Necrosis Factor-alpha (TNF-α) Reduction of secretion nih.gov
Reactive Oxygen Species (ROS) Reduction of secretion nih.gov

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1H-pyrrole-2,5-dione derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are essential for identifying the molecular features that contribute to their anti-inflammatory effects, thereby guiding the design of more potent and selective compounds. nih.govresearchgate.net

For the 1H-pyrrole-2,5-dione core, the substituents at the N-1 position and on the pyrrole ring itself are critical determinants of activity. In a study of 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione derivatives, the nature of the substituent on one of the phenyl rings significantly influenced the inhibitory activity against PGE2 production. The compound 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione emerged as a highly potent inhibitor, with an IC₅₀ value of 0.61 µM, indicating that the presence of a sulfamoylphenyl group is beneficial for activity. nih.gov

Table 2: SAR Highlights for Anti-inflammatory 1H-Pyrrole-2,5-dione Derivatives

Compound/Feature Observation Reference
1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione Potent PGE2 inhibitor (IC₅₀ = 0.61 µM) nih.gov
Substituents on N-1 aromatic ring Influences binding to target enzymes through interactions with residues like Ser 119 and Tyr 115 mdpi.com
Pyrrolopyridine moiety Can serve as a good scaffold for excellent binding to COX-2 mdpi.com

Bioconjugation Chemistry as a Research Tool

The this compound molecule contains a maleimide group, which is a key functional group in the field of bioconjugation chemistry. Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid entity. The maleimide moiety is particularly valued for its high reactivity and specificity towards thiol (sulfhydryl) groups, which are present in the amino acid cysteine.

This reactivity makes maleimide-containing compounds, such as this compound, excellent tools for the site-specific modification of peptides, proteins, and other thiol-containing molecules. researchgate.net The resulting thioether bond is generally stable, allowing for the creation of robust bioconjugates for various research and therapeutic applications. nih.gov

Thiol-Maleimide Click Chemistry in Biochemical Assays

The reaction between a thiol and a maleimide is a prominent example of a "click chemistry" reaction. Click chemistry refers to reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform. The thiol-maleimide Michael addition fits these criteria well, proceeding rapidly and selectively under mild conditions, often at physiological pH. researchgate.netnih.gov

This reaction is widely employed in biochemical assays for various purposes, including:

Labeling Proteins: Attaching fluorescent dyes, biotin, or other reporter tags to proteins to study their localization, trafficking, and interactions within cells.

Immobilizing Proteins: Covalently linking proteins to surfaces, such as microarrays or beads, for use in diagnostic assays or high-throughput screening.

Creating Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies that target cancer cells. The maleimide group serves as a reactive handle on the linker-drug component. researchgate.netnih.gov

The kinetics and mechanism of the thiol-maleimide reaction can be influenced by factors such as the solvent, the pKa of the thiol, and the presence of catalysts or initiators. researchgate.netcolab.wsrsc.org The electron-deficient nature of the pyridyl group in this compound may enhance the reactivity of the maleimide double bond toward nucleophilic attack by thiols.

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The specific and efficient reactivity of the maleimide group makes this compound and its analogs ideal scaffolds for the development of chemical probes.

By attaching a reporter group (e.g., a fluorophore, a radioisotope, or a photoaffinity label) to the maleimide-containing core, researchers can create probes to target and label cysteine-containing proteins. This strategy is instrumental in:

Activity-Based Protein Profiling (ABPP): Identifying active enzymes in complex biological samples by using a reactive probe that covalently binds to the enzyme's active site cysteine.

PET Imaging: Maleimide derivatives have been developed as reagents for radiolabeling peptides and proteins with positron-emitting isotopes like Fluorine-18 ([¹⁸F]). For example, a fluoropyridine-based maleimide reagent was designed for labeling biomolecules for use in positron emission tomography (PET) imaging, allowing for the non-invasive visualization of biological processes in vivo. medscape.commdpi.com

Studying Protein Function: Introducing specific modifications into proteins to investigate the role of particular cysteine residues in protein structure, function, and regulation.

The versatility of the thiol-maleimide reaction ensures that maleimide-based compounds, including the pyridyl-substituted variant, will continue to be valuable tools for creating sophisticated chemical probes to explore complex biological systems. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(4-Pyridyl)-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield?

The synthesis typically involves cyclization or substitution reactions. For example, analogous pyrrole-dione derivatives are synthesized via refluxing precursors (e.g., 2,5-dimethylpyrrole) with aryl halides or nitroarenes under reducing conditions. Palladium on carbon (Pd/C) with hydrogen gas is commonly used to reduce nitro groups to amines, followed by purification via recrystallization (e.g., methanol) . Reaction time (25–30 hours) and stoichiometric ratios (1:1.4 for precursor to oxidizing agent) are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, pyridyl C-N vibrations). Nuclear magnetic resonance (NMR) confirms regiochemistry: 1^1H NMR resolves aromatic protons (δ 7–8 ppm for pyridyl), while 13^13C NMR distinguishes carbonyl carbons (~170 ppm). Mass spectrometry (MS) provides molecular weight validation (e.g., exact mass via HRMS) .

Q. How can researchers assess the thermal stability of this compound under varying conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions. For analogs like 1-(4-chlorophenethyl)-2,5-dimethyl-1H-pyrrole, melting points (64–66°C) and FT-IR stability under heat are reported . Solvent polarity and inert atmospheres (N₂/Ar) mitigate degradation during thermal studies .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions?

Cyclization often proceeds via nucleophilic aromatic substitution (SNAr) or radical intermediates. For example, chloranil (tetrachloro-1,4-benzoquinone) acts as an oxidizing agent, facilitating electron-deficient aromatic systems that direct substituents to the para position on pyridine. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

Systematic control experiments (e.g., varying temperature, catalyst loading) isolate variables. For instance, extended reflux times (>30 hours) may increase side products like hydrolyzed intermediates. Chromatographic purification (e.g., silica gel) and LC-MS monitoring identify byproducts, while kinetic studies optimize time-dependent yield .

Q. What computational tools are suitable for modeling the compound’s reactivity in catalytic systems?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) for ligand design in catalysis. Molecular dynamics (MD) simulations assess solvent interactions, while COMSOL Multiphysics integrates AI-driven parameter optimization for reaction scalability . Thermochemical data (e.g., enthalpy of formation from NIST) validate simulations .

Q. How does the pyridyl substituent influence intermolecular interactions in crystal packing?

X-ray crystallography reveals hydrogen-bonding networks (e.g., C-H···O interactions between pyrrole-dione carbonyls and pyridyl N). For analogs like 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, π-π stacking between aromatic rings stabilizes crystal lattices . Solvent choice (polar vs. nonpolar) during crystallization modulates polymorphism .

Q. What strategies improve the compound’s solubility for biological assays without altering bioactivity?

Derivatization (e.g., introducing hydroxyl or PEG groups) enhances aqueous solubility. Co-solvent systems (DMSO/water) or nanoformulation (liposomes) are experimentally validated for analogs. Stability assays (e.g., UV-Vis monitoring) ensure structural integrity post-modification .

Methodological Guidance

Designing a kinetic study for reactions involving this compound:

  • Use in situ techniques (e.g., FT-IR or HPLC) to monitor reactant consumption.
  • Apply pseudo-first-order conditions with excess nucleophile to simplify rate law determination.
  • Compare Arrhenius plots at multiple temperatures (e.g., 25°C, 50°C) to calculate activation energy .

Evaluating catalytic applications in cross-coupling reactions:

  • Screen Pd-, Cu-, or Ni-based catalysts for Suzuki-Miyaura or Ullmann couplings.
  • Optimize ligand design (e.g., bipyridyl vs. phosphine) to enhance turnover frequency (TOF).
  • Use GC-MS or 19^19F NMR (if fluorinated analogs are used) to quantify conversion .

Addressing discrepancies in spectroscopic data across studies:

  • Cross-validate with high-resolution MS and 2D NMR (COSY, HSQC).
  • Replicate synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to exclude environmental artifacts .

Designing derivatives for targeted bioactivity studies:

  • Employ quantitative structure-activity relationship (QSAR) models to prioritize substituents (e.g., electron-withdrawing groups for kinase inhibition).
  • Validate via in vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.